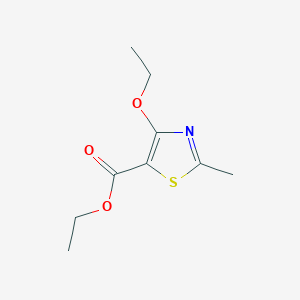

Ethyl4-ethoxy-2-methylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of ethyl 4-ethoxy-2-methylthiazole-5-carboxylate can be achieved through various methods. One practical approach is a one-pot procedure that involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives under mild conditions . This method is efficient and yields the desired product in good quantities . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, antiviral, and anticancer agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it is used in the industry for the production of dyes, biocides, and chemical reaction accelerators .

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution enable it to participate in various biochemical reactions . For instance, it can inhibit enzymes or block receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate can be compared with other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and biological activities . The uniqueness of ethyl 4-ethoxy-2-methylthiazole-5-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties . This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of ethyl 4-ethoxy-2-methylthiazole-5-carboxylate, highlighting relevant research findings, case studies, and synthesis methods.

Chemical Structure and Properties

The molecular formula of ethyl 4-ethoxy-2-methylthiazole-5-carboxylate is C9H13NO3S. The thiazole ring structure contributes significantly to the compound's reactivity and biological activity. The substituents on the thiazole ring can influence its interaction with biological targets, making it a valuable candidate for drug design.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate has shown promising antibacterial activity against various pathogens. For instance:

- Staphylococcus epidermidis : Minimum inhibitory concentration (MIC) of 250 µg/mL.

- Pseudomonas aeruginosa : MIC of 375 µg/mL.

These findings suggest that derivatives of this compound could be developed as potential antibacterial agents against resistant bacterial strains .

Antioxidant Activity

Thiazole derivatives are also recognized for their antioxidant properties. Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate has been evaluated for its ability to scavenge free radicals and protect against oxidative stress. In vitro studies have indicated that this compound can enhance liver function by reducing oxidative damage, which is crucial in preventing various diseases related to oxidative stress .

Anticancer Potential

The anticancer activity of thiazole derivatives is another area of interest. Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate has been investigated for its effects on cancer cell lines. Preliminary studies indicate that it may inhibit specific cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of key enzymes involved in tumorigenesis.

Further research is needed to elucidate the exact mechanisms by which this compound exerts its anticancer effects .

Case Studies

- Inhibition of HSET (KIFC1) : A study reported the discovery of a thiazole derivative with micromolar inhibition of HSET, a protein implicated in cancer cell survival. This study highlighted the potential for thiazole compounds to disrupt centrosome clustering in cancer cells, leading to increased multipolarity and cell death .

- Diabetes Management : Another investigation into related thiazole compounds demonstrated protective effects against hyperglycemia in diabetic models, showcasing their potential role in managing diabetes through antioxidant and anti-inflammatory mechanisms .

Synthesis Methods

The synthesis of ethyl 4-ethoxy-2-methylthiazole-5-carboxylate typically involves several steps:

- Formation of the thiazole ring through cyclization reactions.

- Introduction of the ethoxy group via nucleophilic substitution.

- Carboxylation at the 5-position using carboxylic acid derivatives.

These methods can vary based on desired substituents and reaction conditions, allowing for the creation of a library of biologically active thiazole derivatives .

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

ethyl 4-ethoxy-2-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C9H13NO3S/c1-4-12-8-7(9(11)13-5-2)14-6(3)10-8/h4-5H2,1-3H3 |

InChI Key |

VJFQUCBANHLRHO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(SC(=N1)C)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.